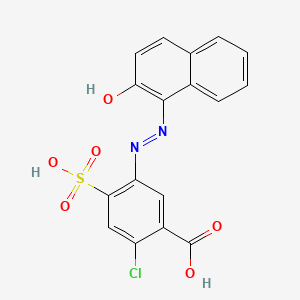
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is an organic compound known for its vibrant color properties and its applications in various scientific fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a chlorinated benzene ring, a hydroxynaphthalene moiety, and a sulfonic acid group, making it highly soluble in water and useful in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: An aromatic amine (such as 2-amino-5-chlorobenzenesulfonic acid) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-hydroxynaphthalene in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:
- Large-scale diazotization in stirred tank reactors.
- Continuous azo coupling in flow reactors to maintain consistent product quality.
- Purification steps such as filtration, washing, and drying to obtain the final product.
化学反应分析
Types of Reactions
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which can alter its color properties.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can replace the chlorine atom under basic or neutral conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
作用机制
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function, which is useful in staining techniques.
Complex Formation: It can form complexes with metal ions, which can be utilized in analytical chemistry for metal detection and quantification.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitroaniline: Another chlorinated aromatic compound with different functional groups.
2-Hydroxy-1-naphthaldehyde: A naphthalene derivative with a hydroxyl group and an aldehyde group.
4-Sulfobenzoic acid: A benzene derivative with a sulfonic acid group.
Uniqueness
2-Chloro-5-((2-hydroxynaphthalen-1-yl)diazenyl)-4-sulfobenzoic acid is unique due to its combination of functional groups, which confer specific properties such as high solubility in water, vibrant color, and versatility in chemical reactions. This makes it particularly valuable in applications requiring stable and vivid dyes.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties in various scientific and industrial fields.
属性
分子式 |
C17H11ClN2O6S |
|---|---|
分子量 |
406.8 g/mol |
IUPAC 名称 |
2-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C17H11ClN2O6S/c18-12-8-15(27(24,25)26)13(7-11(12)17(22)23)19-20-16-10-4-2-1-3-9(10)5-6-14(16)21/h1-8,21H,(H,22,23)(H,24,25,26) |
InChI 键 |
SRTODJPUZSSTGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C(=C3)C(=O)O)Cl)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


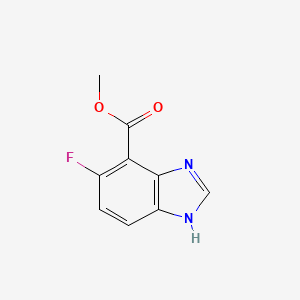
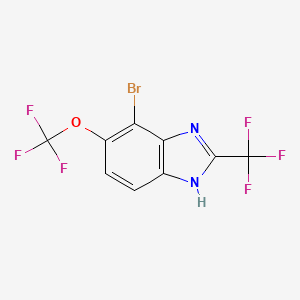
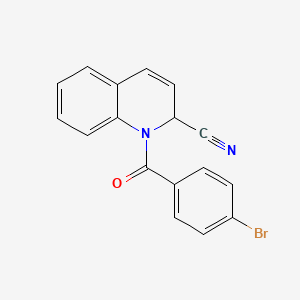
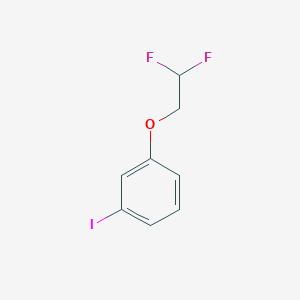
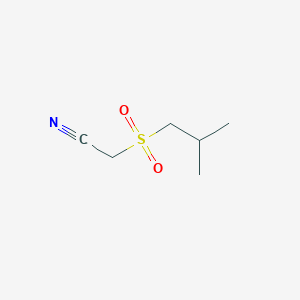
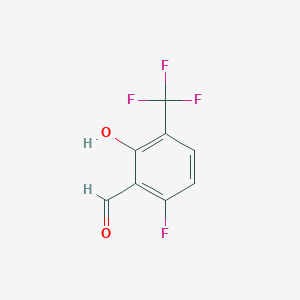
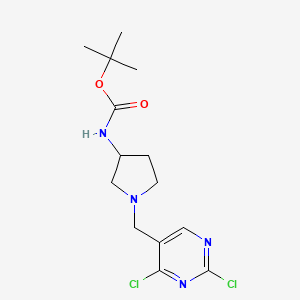
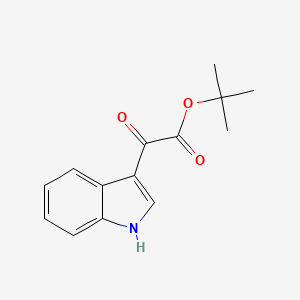

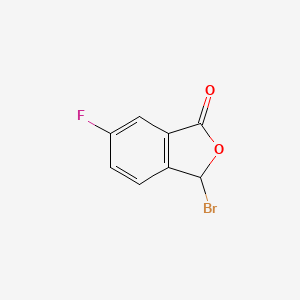

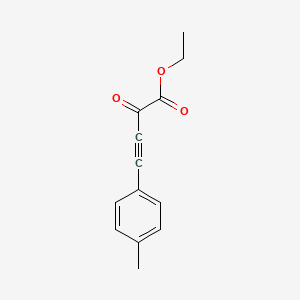
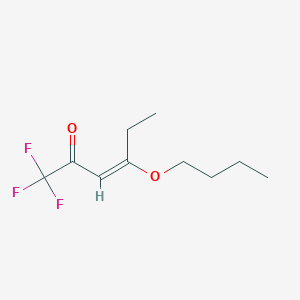
![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
